molecular formula C12H6BrClN2S B8596601 4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine

4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine

Cat. No.: B8596601
M. Wt: 325.61 g/mol
InChI Key: WHANFJKAMIVWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine is a useful research compound. Its molecular formula is C12H6BrClN2S and its molecular weight is 325.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H6BrClN2S

Molecular Weight

325.61 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)-5-bromo-2-chloropyrimidine

InChI

InChI=1S/C12H6BrClN2S/c13-8-6-15-12(14)16-11(8)10-5-7-3-1-2-4-9(7)17-10/h1-6H

InChI Key

WHANFJKAMIVWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (20.7 mL, 1.6 M in hexane) is added dropwise to a stirred solution of benzo[b]thiophene (4.12 g, 30.1 mmol) in anhydrous THF (50 mL) at −78° C. under nitrogen. The resultant solution is allowed to stir at −78° C. for 15 minutes. The lithiated benzo[b]thiophene is then added via canula over 20 minutes to a stirred solution of 5-bromo-2-chloro-pyrimidine (5.95 g, 30.1 mmol) in anhydrous THF (100 mL) at −30° C. Upon the completion of the addition, the solution is allowed to stir at −30° C. for an additional 30 minutes then at 0° C. for another 30 minutes. The reaction is quenched with acetic acid (1.99 g, 33.1 mmol), then after 5 minutes, it is treated with a solution of DDQ (7.17 g, 31.6 mmol) in anhydrous THF (150 mL) in portions at 10° C. The mixture is stirred for 20 minutes at 10° C. before it is concentrated to give a dark solid. The solid is then suspended in chloroform (500 mL) and the suspension is sonicated and filtered through a pad of silica. Additional 700 mL chloroform is used to wash the solid. The combined filtrates are concentrated to give a solid. The solid is re-suspended in dichloromethane (20 mL)/diethyl ether (20 mL) and the suspension is sonicated and filtered to give the title compound as a yellowish solid (9.62 g, 98% yield).
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20.7 mL
Type
reactant
Reaction Step Four
Quantity
4.12 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.95 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
1.99 g
Type
reactant
Reaction Step Seven
Name
Quantity
7.17 g
Type
reactant
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Yield
98%

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